Thermochemical Stability: Enthalpy of Formation vs. Parent Benzoxazole
The liquid-state standard molar enthalpy of formation (ΔfHm°) of 2-chlorobenzoxazole is significantly different from that of its parent, unsubstituted benzoxazole, indicating a distinct energetic profile [1]. This difference is crucial for applications where the compound's energy content or stability under specific conditions is a design parameter.
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfHm°) |
|---|---|
| Target Compound Data | (52.5 ± 3.0) kJ·mol−1 (liquid) |
| Comparator Or Baseline | Benzoxazole: (36.0 ± 2.0) kJ·mol−1 (crystalline) |
| Quantified Difference | 16.5 kJ·mol−1 (46% increase relative to benzoxazole) |
| Conditions | T = 298.15 K, p° = 0.1 MPa, measured by static or rotating-bomb combustion calorimetry [1] |
Why This Matters
The 46% higher enthalpy of formation compared to benzoxazole quantifies the altered energetic profile due to chlorination, which is essential data for computational modeling and for predicting behavior in energetic or high-temperature processes.
- [1] Silva, A. L. R., Morais, V. M. F., & da Silva, M. D. M. C. R. (2013). Experimental and computational thermochemical studies of benzoxazole and two chlorobenzoxadole derivatives. The Journal of Chemical Thermodynamics, 57, 212-219. View Source
